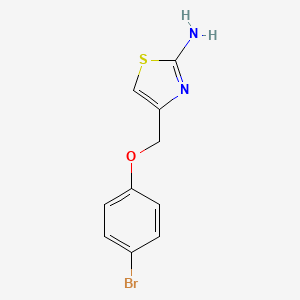

4-(4-bromophenoxymethyl)-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-bromophenoxy)methyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2OS/c11-7-1-3-9(4-2-7)14-5-8-6-15-10(12)13-8/h1-4,6H,5H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYNANIGBBBHCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=CSC(=N2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301271211 | |

| Record name | 4-[(4-Bromophenoxy)methyl]-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301271211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885458-02-6 | |

| Record name | 4-[(4-Bromophenoxy)methyl]-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885458-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Bromophenoxy)methyl]-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301271211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1,3-Thiazol-2-amine Core Structure

The 1,3-thiazol-2-amine scaffold is a cornerstone in medicinal chemistry, and its synthesis has been extensively studied. Several reliable methods have been developed, with the Hantzsch thiazole (B1198619) synthesis being the most prominent.

Classical Hantzsch Thiazole Synthesis and Modern Adaptations

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis is a versatile and widely used method for constructing the thiazole ring. nanobioletters.com The classical approach involves the condensation reaction between an α-halocarbonyl compound (such as an α-haloketone) and a thioamide. When thiourea (B124793) is used as the thioamide component, the reaction yields a 2-aminothiazole (B372263) derivative. The reaction is typically carried out in a solvent like ethanol (B145695) and proceeds through an initial SN2 reaction, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. nih.govrsc.org

Modern adaptations of the Hantzsch synthesis have focused on improving reaction conditions, yields, and environmental friendliness. These modifications include the use of various catalysts, alternative energy sources, and greener solvents. Catalysts such as iodine, silica (B1680970) chloride, β-cyclodextrin, and ionic liquids have been employed to enhance the reaction rate and simplify the procedure. researchgate.net Microwave irradiation has been successfully used to accelerate the reaction, often leading to shorter reaction times and higher yields compared to conventional heating. mdpi.com Furthermore, solvent-free "green" chemistry approaches have been developed, where reactants are mixed and irradiated to produce the desired thiazole derivatives efficiently. nih.gov

| Parameter | Classical Hantzsch Synthesis | Modern Adaptations |

|---|---|---|

| Reactants | α-Haloketone, Thiourea/Thioamide | α-Haloketone, Thiourea/Thioamide |

| Solvent | Ethanol, Methanol nih.gov | Water, Ionic Liquids, PEG-400, Solvent-free researchgate.netnih.gov |

| Conditions | Conventional heating (reflux) nih.gov | Microwave irradiation, Ultrasonic irradiation, Room temperature researchgate.netmdpi.com |

| Catalyst | Often uncatalyzed or acid/base-catalyzed | Iodine, Silica chloride, β-Cyclodextrin, Phase-transfer catalysts researchgate.netresearchgate.net |

| Reaction Time | Several hours mst.edu | Minutes to a few hours researchgate.net |

| Yields | Good to high | Often improved, excellent yields researchgate.net |

Cyclization Reactions Involving Thiourea and α-Halocarbonyl Compounds

The reaction between thiourea and an α-halocarbonyl compound is the most common and direct application of the Hantzsch synthesis for preparing 2-aminothiazoles. mst.educolby.edu The process begins with the nucleophilic sulfur atom of thiourea attacking the carbon bearing the halogen in the α-halocarbonyl compound, displacing the halide ion. rsc.org This forms an isothiouronium salt intermediate. Subsequently, the amino group of the intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon, leading to a five-membered cyclic intermediate (a hydroxythiazoline). nih.gov This intermediate then readily undergoes dehydration, driven by the formation of the stable aromatic thiazole ring, to yield the final 2-aminothiazole product. nih.govrsc.org The reaction is robust and accommodates a wide variety of substituents on the α-halocarbonyl precursor, allowing for the synthesis of a diverse library of 4-substituted-2-aminothiazoles. americanelements.com

Alternative Synthetic Strategies for Thiazole Ring Formation

While the Hantzsch synthesis is dominant, other methods for forming the thiazole ring exist. The Cook-Heilbron synthesis, for instance, involves the reaction of an α-aminonitrile with carbon disulfide. Although less common for 2-aminothiazoles, it provides an alternative pathway. Another approach involves the reaction of compounds containing a reactive methylene (B1212753) group adjacent to a carbonyl with a thiocyanating agent, followed by cyclization. Additionally, multicomponent reactions, where three or more reactants are combined in a single step, have been developed to produce highly substituted thiazoles in an efficient manner. mdpi.com These strategies, while not as universally applied as the Hantzsch synthesis, offer valuable alternatives for accessing specific substitution patterns on the thiazole core.

Specific Synthesis of 4-(4-bromophenoxymethyl)-1,3-thiazol-2-amine

The synthesis of the target molecule, this compound, follows the fundamental principles of the Hantzsch synthesis. The key is the preparation of a specific α-haloketone precursor that contains the 4-bromophenoxymethyl moiety.

Selection and Preparation of Phenacyl Bromide Precursors

The crucial precursor for the synthesis is an α-haloketone of the structure X-CH₂-C(O)-CH₂-O-Ar, where Ar is the 4-bromophenyl group and X is a halogen, typically bromine. The specific required intermediate is 1-bromo-3-(4-bromophenoxy)propan-2-one . americanelements.comnih.gov

The preparation of this precursor generally involves a two-step process:

Etherification of 4-bromophenol (B116583): 4-bromophenol is reacted with a suitable three-carbon electrophile, such as epichlorohydrin (B41342) or 1,3-dichloroacetone, under basic conditions (e.g., using sodium hydroxide (B78521) or potassium carbonate). The reaction with epichlorohydrin, for example, proceeds via nucleophilic attack of the phenoxide ion on the epoxide ring, followed by subsequent reactions to form 1-(4-bromophenoxy)-3-chloropropan-2-ol. This can then be oxidized to the corresponding ketone. A more direct route involves reacting 4-bromophenol with 1,3-dihalopropan-2-one.

α-Halogenation: The resulting ketone, 1-(4-bromophenoxy)propan-2-one, is then subjected to α-halogenation. This is typically achieved using a brominating agent like bromine (Br₂) in a suitable solvent such as acetic acid or methanol, or with N-bromosuccinimide (NBS), to introduce a bromine atom on the terminal methyl group, yielding the desired 1-bromo-3-(4-bromophenoxy)propan-2-one.

| Reactant | Role | Chemical Structure |

|---|---|---|

| 4-Bromophenol | Provides the 4-bromophenoxy moiety | Br-C₆H₄-OH |

| Epichlorohydrin | Three-carbon building block for the ketone backbone | C₃H₅ClO |

| Bromine (Br₂) or NBS | α-Halogenating agent | Br₂ or C₄H₄BrNO₂ |

Condensation and Cyclization Reactions with Thiourea

Once the precursor, 1-bromo-3-(4-bromophenoxy)propan-2-one, is obtained, it is reacted with thiourea in a classical Hantzsch cyclization reaction. The reaction is typically performed by heating the two components in a polar solvent like ethanol or isopropanol. The sulfur atom of thiourea displaces the bromine atom at the C1 position of the ketone, and the subsequent intramolecular cyclization and dehydration proceed as previously described to form the 2-aminothiazole ring. This final step yields the target compound, this compound. The product can then be isolated and purified using standard techniques such as recrystallization or column chromatography.

Derivatization Strategies for this compound Analogues

The molecular scaffold of this compound offers multiple reactive sites for chemical modification, enabling the synthesis of a diverse library of analogues. The primary points for derivatization are the 2-amino group of the thiazole ring and the bromophenyl ring of the phenoxymethyl (B101242) moiety.

The exocyclic amino group at the C2 position of the thiazole ring is a versatile functional handle for introducing a wide range of substituents, thereby modulating the physicochemical and biological properties of the parent molecule.

The primary amine of the 2-aminothiazole core can readily undergo N-acylation with various acylating agents, such as acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acid byproduct. This reaction leads to the formation of the corresponding amide derivatives. Similarly, N-alkylation can be achieved by reacting the amino group with alkyl halides. researchgate.net These reactions introduce new functionalities that can alter the molecule's polarity, size, and hydrogen bonding capabilities. For instance, Friedel-Crafts acylation is a fundamental reaction for attaching acyl groups to aromatic compounds, and analogous principles apply to the modification of heterocyclic amines. nih.gov

One of the most common and straightforward modifications of the 2-amino group is its condensation with various aromatic or heteroaromatic aldehydes to form Schiff bases (imines). nih.govnih.gov This reaction is typically carried out by refluxing the 2-aminothiazole derivative and the aldehyde in a suitable solvent like ethanol, often with a catalytic amount of glacial acetic acid. uaic.ro The resulting N-benzylidene-thiazol-2-amine derivatives significantly expand the structural diversity of the parent compound. nih.gov The formation of the imine linkage (N=CH) can be confirmed by spectroscopic methods, such as ¹H NMR, where a characteristic singlet appears for the azomethine proton. nih.gov

Furthermore, hydrazone derivatives can be synthesized, which are compounds characterized by the R₁R₂C=NNH₂ functional group. While not formed directly from the 2-amino group, related strategies involving hydrazide intermediates can lead to hydrazone-Schiff base hybrids. researchgate.netresearchgate.net These derivatives are of significant interest due to their distinct chemical properties.

The table below presents examples of Schiff bases derived from a 4-(4-bromophenyl)-2-aminothiazole core, showcasing the variety of substituents that can be introduced.

| Aldehyde Reactant | Resulting Schiff Base Substituent (at the imine carbon) | Reference |

| Benzaldehyde | Phenyl | nih.gov |

| 4-Hydroxybenzaldehyde | 4-Hydroxyphenyl | nih.govuaic.ro |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | nih.gov |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl | nih.gov |

| 3-Nitrobenzaldehyde | 3-Nitrophenyl | nih.gov |

The bromophenyl portion of the molecule provides another key site for structural modification, allowing for the introduction of diverse chemical groups through substitution reactions on the aromatic ring.

The bromine atom on the phenyl ring serves as an excellent leaving group in various metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds, providing a powerful strategy for analogue synthesis. Reactions such as the Suzuki coupling (using boronic acids), Heck coupling (using alkenes), and Buchwald-Hartwig amination (using amines) can be employed to replace the bromine atom with a wide array of functional groups, including alkyl, aryl, vinyl, or amino moieties.

Additionally, intramolecular Friedel-Crafts reactions represent a classic method for forming new rings by using an existing aromatic ring as a nucleophile. masterorganicchemistry.com While typically used for cyclization, the principles of electrophilic aromatic substitution underlying these reactions are fundamental to understanding the reactivity of the bromophenyl ring. nih.gov Such reactions usually require a Lewis acid catalyst like aluminum chloride (AlCl₃) to generate a potent electrophile that can attack the aromatic ring. nih.govmasterorganicchemistry.com These strategies allow for extensive functionalization of the bromophenoxymethyl moiety, significantly diversifying the chemical space around the core thiazole scaffold.

Functionalization of the Bromophenoxymethyl Moiety

Modifications of the Phenoxymethyl Linker

The phenoxymethyl moiety in this compound offers several avenues for chemical modification to explore structure-activity relationships. These modifications can be broadly categorized into alterations of the phenyl ring and changes to the ether linkage.

Alterations to the ether linkage could involve varying the length of the alkyl chain connecting the oxygen to the thiazole ring. This could be achieved by starting with different α-halo-β-(4-bromophenoxy) alkanones in the Hantzsch synthesis. Such changes would modulate the flexibility and spatial orientation of the phenoxy group relative to the thiazole core.

Introduction of Diverse Substituents at the Thiazole C-5 Position

The C-5 position of the 2-aminothiazole ring is a well-established site for introducing chemical diversity due to its susceptibility to electrophilic substitution. The electron-donating amino group at the C-2 position activates the ring, making the C-5 position nucleophilic.

A variety of electrophiles can be used to introduce substituents at this position. For instance, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms, respectively. Nitration can be accomplished with a mixture of nitric and sulfuric acid, yielding a 5-nitro derivative. Subsequent reduction of the nitro group can provide a 5-amino functionality, which can be further derivatized.

Formylation, using the Vilsmeier-Haack reaction (POCl₃/DMF), introduces a formyl group at the C-5 position. This aldehyde functionality serves as a versatile handle for further transformations, such as reductive amination to introduce various aminoalkyl groups, or condensation reactions to form Schiff bases.

Furthermore, Mannich reactions can be employed to introduce aminomethyl substituents at the C-5 position. This reaction typically involves the treatment of the thiazole with formaldehyde (B43269) and a primary or secondary amine.

Green Chemistry Approaches in the Synthesis of Thiazole Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including thiazole derivatives, to minimize environmental impact and enhance sustainability. These approaches focus on the development of reusable catalysts and the use of environmentally benign solvents.

Catalyst Development and Reusability Studies

The traditional Hantzsch thiazole synthesis often proceeds without a catalyst, but modern variations have explored the use of catalysts to improve reaction rates and yields under milder conditions. In the context of green chemistry, the focus is on heterogeneous catalysts that can be easily recovered and reused.

Several recent studies have highlighted the use of novel, reusable catalysts for thiazole synthesis. For example, chitosan-based hydrogels have been employed as eco-friendly biocatalysts. mdpi.com These catalysts offer high surface area and thermal stability, and can be reused multiple times without significant loss of activity. mdpi.com Another approach involves the use of magnetic nanoparticles, such as NiFe₂O₄, which facilitate easy separation of the catalyst from the reaction mixture using an external magnet. nih.govacs.org These nanoparticle catalysts have been shown to be effective in one-pot, multicomponent syntheses of thiazoles in aqueous media. nih.govacs.org

Silica-supported tungstosilisic acid is another example of a reusable solid acid catalyst that has been successfully used for the synthesis of Hantzsch thiazole derivatives. mdpi.com The catalyst can be recovered by simple filtration and reused in subsequent reactions, making the process more economical and environmentally friendly. mdpi.com

The following table summarizes some of the reusable catalysts employed in the synthesis of thiazole derivatives:

| Catalyst | Solvent System | Key Advantages |

| Chitosan-based hydrogel | Ethanol | Biodegradable, high surface area, reusable mdpi.com |

| NiFe₂O₄ nanoparticles | Ethanol:Water (1:1) | Magnetically separable, reusable, high yields nih.govacs.org |

| Silica-supported tungstosilisic acid | Ethanol/Water | Recoverable by filtration, reusable mdpi.com |

Solvent Selection and Environmentally Benign Protocols

The choice of solvent is a critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. Therefore, significant effort has been directed towards replacing them with more environmentally friendly alternatives in thiazole synthesis.

Aqueous ethanol mixtures are commonly employed as greener solvents for the Hantzsch reaction. nih.govacs.org Water is non-toxic and readily available, while ethanol is a bio-based solvent with a lower environmental impact than many other organic solvents. The use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and glycerol, has also been reported as a green and effective medium for thiazole synthesis. nih.gov DES are biodegradable, have low volatility, and can often be recycled. nih.gov

Solvent-free reaction conditions represent another important green chemistry approach. researchgate.netscispace.com These reactions are typically carried out by grinding the reactants together, sometimes with the aid of a catalyst, which minimizes waste and eliminates the need for solvent purification.

The following table outlines some environmentally benign solvent systems used in thiazole synthesis:

| Solvent System | Reaction Conditions | Key Advantages |

| Ethanol:Water (1:1) | Reflux | Reduced environmental impact, readily available nih.govacs.org |

| Choline chloride/Glycerol (DES) | 80 °C | Biodegradable, low volatility, reusable nih.gov |

| Solvent-free | Grinding/Heating | Eliminates solvent waste, simplified workup researchgate.netscispace.com |

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (DFT) of 4-(4-bromophenoxymethyl)-1,3-thiazol-2-amine

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as geometry, electronic distribution, and reactivity. Extensive searches for published research applying DFT methods to this compound did not yield any specific studies. While research exists for structurally related compounds, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, the distinct phenoxymethyl (B101242) linker in the requested compound means these findings are not directly transferable.

Analysis of Electronic Properties and Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy gap between HOMO and LUMO indicates the chemical stability and the energy required for electronic excitation. No specific HOMO-LUMO analysis or energy gap data for this compound could be found in the reviewed literature.

Conformational Analysis and Geometrical Optimization

Conformational analysis and geometry optimization are performed to identify the most stable three-dimensional structure of a molecule, which is essential for understanding its interaction with biological receptors. This involves calculating the potential energy surface to find the lowest energy conformer. There are no available studies detailing the optimized bond lengths, bond angles, or dihedral angles specific to the stable conformer of this compound.

Electrostatic Potential Surface Analysis

An electrostatic potential (ESP) surface map illustrates the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting non-covalent interactions, such as hydrogen bonding, which are key to ligand-receptor binding. No ESP analysis for this compound has been published.

Molecular Docking Studies for Target Engagement Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in virtual screening and for hypothesizing the mechanism of action of a potential drug. Searches for molecular docking studies involving this compound against any biological target yielded no results.

Prediction of Ligand-Protein Binding Modes and Interaction Analysis

Detailed interaction analysis in docking studies reveals specific contacts, such as hydrogen bonds and hydrophobic interactions, between a ligand and the amino acid residues of a protein's active site. This information is critical for understanding binding specificity and for guiding lead optimization. Without any docking studies performed on this compound, there is no data on its potential binding modes with any protein targets.

Evaluation of Binding Affinities and Docking Scores

Docking programs calculate a score that estimates the binding affinity (e.g., in kcal/mol) between a ligand and a protein. A lower (more negative) score generally indicates a stronger, more favorable binding interaction. As no docking studies have been reported, there are no available docking scores or binding affinity values for this compound.

Identification and Validation of Potential Biological Targets

A critical first step in drug discovery is the identification of a biological target, typically a protein or enzyme, that is implicated in a disease pathway. For thiazole (B1198619) derivatives, including those related to this compound, computational and in vitro studies have identified a wide array of potential biological targets. Thiazole-containing compounds are recognized as "privileged pharmacophores" due to their ability to interact with a broad spectrum of biological targets. nih.gov

Molecular docking studies, a key computational technique, predict the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. For derivatives of 4-(4-bromophenyl)-thiazol-2-amine, docking studies have demonstrated favorable binding scores within the active sites of various microbial and cancer-related proteins. nih.gov These studies, combined with in vitro assays, have implicated several specific targets.

Key biological targets identified for thiazole derivatives include:

Receptor Tyrosine Kinases (RTKs): This family of enzymes plays a crucial role in cellular signaling pathways that can become dysregulated in cancer. Specific RTKs targeted by thiazole compounds include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and c-Met. nih.govmdpi.comtandfonline.comajgreenchem.com Inhibition of these kinases can halt tumor growth and angiogenesis. ajgreenchem.com

Other Kinases: Enzymes like Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) and BRAFV600E have also been identified as targets. mdpi.comimist.ma PIN1 is overexpressed in many human cancers, making it a valuable target for anticancer drug design. imist.ma

Bacterial Enzymes: In the realm of infectious diseases, thiazole derivatives have been investigated as inhibitors of bacterial enzymes. Molecular docking has been used to study their interactions with enzymes like the MurB enzyme, which is involved in bacterial cell wall synthesis. researchgate.net

Other Cancer-Related Proteins: The Wnt/β-catenin pathway, which is often hyperactivated in colon cancer, is another target for thiazole derivatives. researchgate.net

The following table summarizes some of the potential biological targets for thiazole derivatives.

| Target Class | Specific Target | Associated Disease/Process |

| Receptor Tyrosine Kinases | VEGFR-2, EGFR, c-Met | Cancer, Angiogenesis |

| Serine/Threonine Kinases | BRAFV600E | Cancer (e.g., Melanoma) |

| Isomerases | PIN1 | Cancer |

| Signal Transduction | β-catenin | Cancer (e.g., Colon Cancer) |

| Bacterial Enzymes | MurB, Tyrosyl-tRNA synthetase | Bacterial Infections |

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a powerful computational strategy used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. This "pharmacophore hypothesis" serves as a 3D query for virtual screening of large compound databases to discover novel ligands with the potential for therapeutic activity. nih.gov

Development of Ligand-Based Pharmacophore Hypotheses

Ligand-based pharmacophore modeling is employed when the 3D structure of the biological target is unknown, but a set of active molecules has been identified. nih.gov The process involves aligning the active compounds and abstracting the common chemical features responsible for their activity. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (HY), and aromatic rings (RA). researchgate.netnih.gov

For thiazole derivatives, ligand-based models have been successfully generated. For instance, a study on HDAC2 inhibitors developed a four-feature pharmacophore model consisting of one HBA, one HBD, one HY, and one RA feature. nih.gov Another model for thiazole derivatives targeting the Wnt/β-catenin pathway identified a hypothesis with two hydrogen bond acceptors, one hydrogen bond donor, and one positively charged group. researchgate.net These models are validated using various statistical methods, including Fischer's randomization, to ensure their predictive power. nih.gov

Receptor-Based Pharmacophore Generation and Mapping

When the three-dimensional structure of the biological target is available, a receptor-based pharmacophore model can be developed. nih.gov This approach analyzes the key interaction points within the ligand-binding pocket of the receptor. The resulting pharmacophore represents the spatial arrangement of features on a ligand that would form optimal interactions with the receptor. nih.gov

The process involves identifying key amino acid residues and the types of interactions they can form (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds). A pharmacophore model is then constructed to complement these interaction points. This method provides a detailed map of the chemical features required for a molecule to bind effectively to the target, guiding the design of new ligands. researchgate.netnih.gov

Application in Lead Discovery and Optimization

Both ligand- and receptor-based pharmacophore models are instrumental in lead discovery and optimization. They are used as filters in virtual screening campaigns to rapidly search through vast libraries of compounds (such as the NCI and Maybridge databases) to identify "hits" that match the pharmacophore hypothesis. nih.govmdpi.com

The identified hits are then ranked based on a fitness score, which evaluates how well they align with the pharmacophoric features. mdpi.com These top-ranked compounds are selected for further computational analysis, such as molecular docking, and subsequently for in vitro biological testing. researchgate.net This integrated approach of pharmacophore modeling, virtual screening, and molecular docking significantly accelerates the discovery of new lead compounds. researchgate.net Furthermore, these models can guide the optimization of existing leads by suggesting structural modifications that would enhance their interaction with the target, thereby improving their potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis of Thiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying how changes in a molecule's physicochemical properties affect its activity, QSAR models can predict the activity of newly designed compounds and provide insights into the mechanism of action. imist.ma For thiazole derivatives, 2D-QSAR and 3D-QSAR studies have been employed to guide the design of new analogs with enhanced potency against targets like PIN1 and various cancer cell lines. imist.maresearchgate.net

Selection and Calculation of Molecular Descriptors

The foundation of any QSAR model is the selection and calculation of molecular descriptors. These are numerical values that characterize specific properties of a molecule. nih.gov Descriptors can be broadly categorized into several classes, including topological, electronic, geometric, and physicochemical. imist.ma The selection of appropriate descriptors is crucial for building a robust and predictive QSAR model. nih.gov

For thiazole derivatives, a wide range of descriptors has been utilized in QSAR studies. imist.manih.gov Theoretical descriptors are often calculated using quantum chemical methods. nih.gov The goal is to find a set of descriptors that effectively captures the structural variations within the series of compounds and correlates strongly with the observed biological activity. imist.ma

The following table details some of the molecular descriptors used in QSAR studies of thiazole derivatives.

| Descriptor Class | Descriptor Name | Abbreviation | Description |

| Physicochemical | Molar Refractivity | MR | A measure of the total polarizability of a mole of a substance. |

| Partition Coefficient | LogP | Represents the lipophilicity of a molecule, affecting its absorption and distribution. | |

| Electronic | Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the electron-accepting ability of a molecule. |

| Topological | Balaban Index | J | A topological index that correlates with various molecular properties. |

| 2D Autocorrelation | Geary Autocorrelation - Lag 2 / Weighted by Charges | GATS2c | Describes the spatial distribution of atomic charges in the molecule. |

| BCUT Descriptors | Highest Eigenvalue n. 6 of Burden Matrix / Weighted by Atomic Sanderson Electronegativities | SpMin6_Bhe | Encodes information about atomic connectivity and electronegativity. |

| Highest Eigenvalue n. 2 of Burden Matrix / Weighted by Atomic van der Waals Volumes | SpMax2_Bhv | Encodes information about atomic connectivity and volume. | |

| 3D-MoRSE | 3D-Molecule Representation of Structures based on Electron Diffraction | VP-6 | A 3D descriptor derived from electron diffraction simulation. |

These descriptors are used to build statistical models, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), which can then be used to predict the activity of new thiazole compounds. imist.ma

Development and Validation of QSAR Models

No Quantitative Structure-Activity Relationship (QSAR) models have been specifically developed or validated for this compound in published literature. The development of a QSAR model requires a dataset of structurally related compounds with measured biological activities, which is not available for this specific chemical entity.

Prediction of Activity Profiles Based on Structural Features

There are no published studies that predict the activity profiles of this compound based on its specific structural features. Such predictions are typically derived from established QSAR models or other computational methods that have been trained on relevant data, none of which are available for this compound.

Molecular Dynamics Simulations to Understand Ligand-Target Dynamics

No molecular dynamics (MD) simulation studies for this compound have been reported in the scientific literature. MD simulations are performed to understand the behavior of a specific ligand interacting with a particular biological target, and this research has not been published for this compound.

Analysis of Dynamic Ligand-Protein Interactions and Stability

Without MD simulation data, there is no information available regarding the dynamic ligand-protein interactions or the stability of a complex formed between this compound and any biological target.

Conformational Changes of Biological Targets Upon Ligand Binding

There are no studies available that describe the conformational changes a biological target might undergo upon binding to this compound. This analysis is a direct outcome of molecular dynamics simulations, which have not been performed or published for this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Elucidation of Structural Requirements for Modulating Biological Activity

The process of elucidating the structural requirements for a molecule's biological activity involves systematically modifying different parts of the chemical structure and observing the resulting changes in its biological effect. This approach allows for the identification of key pharmacophoric elements and regions of the molecule that are amenable to modification.

Role of the 1,3-Thiazole Core Substituents on Activity Profiles

The 1,3-thiazole ring is a prominent scaffold in medicinal chemistry, valued for its ability to engage in various non-covalent interactions and its presence in numerous FDA-approved drugs. globalresearchonline.netrsc.org The substitution pattern on this heterocyclic core is a primary determinant of the resulting compound's biological activity. globalresearchonline.net

The electronic nature of the substituents also plays a vital role. Electron-donating groups can increase the basicity of the thiazole (B1198619) ring, while electron-withdrawing groups can decrease it, affecting the molecule's ionization state at physiological pH and its ability to form key interactions. globalresearchonline.net

Influence of the 4-(4-bromophenoxymethyl) Moiety on Target Binding

The 4-(4-bromophenoxymethyl) moiety is a composite group whose individual components—the bromophenyl ring and the oxymethyl linker—each contribute distinct properties that influence target binding.

The 4-Bromophenyl Group: The phenyl ring itself provides a scaffold for potential π-π stacking or hydrophobic interactions within a receptor pocket. The bromine atom at the para-position is particularly significant. As a halogen, it can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein, which can significantly enhance binding affinity. Furthermore, the bromine atom is highly lipophilic, which can improve the compound's ability to cross cell membranes. Studies on related 4-(4-bromophenyl)-thiazol-2-amine derivatives have demonstrated that this moiety is crucial for potent antimicrobial and anticancer activities. nih.govresearchgate.net

The Oxymethyl Linker (-O-CH₂-): This linker provides a degree of conformational flexibility, allowing the bromophenyl ring to adopt an optimal orientation for binding. The ether oxygen can also act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target. This flexibility and hydrogen bonding capability distinguish it from a direct linkage between the phenyl and thiazole rings, potentially enabling interactions with different regions of a binding site.

Impact of Chemical Modifications at the 2-Amino Position

The 2-amino group is a key functional handle for modifying the properties of the thiazole scaffold. It is a hydrogen bond donor and can be protonated, making it a critical site for electrostatic interactions. Chemical modifications at this position have a profound impact on biological activity. Common modifications include acylation, sulfonylation, and the formation of Schiff bases or ureas. mdpi.comnih.gov

For instance, converting the primary amine into a secondary amide can alter the molecule's hydrogen bonding capacity, steric profile, and electronic distribution. The nature of the acyl group is also critical; studies on dasatinib (B193332) analogues showed that the specific amide linker at the 2-amino position was a key determinant of activity. nih.gov Similarly, forming Schiff bases by reacting the 2-amino group with various aldehydes introduces a diverse range of substituents that can explore different regions of a binding pocket. nih.gov The table below summarizes how different modifications at the 2-amino position of related thiazole scaffolds affect biological activity, illustrating the sensitivity of this position.

| Modification at 2-Amino Position | General Effect on Activity | Example Scaffold | Observed Activity | Reference |

|---|---|---|---|---|

| Unsubstituted (-NH₂) | Baseline activity, provides H-bond donor capability. | 4-Aryl-thiazol-2-amine | Serves as a starting point for derivatization. | nih.gov |

| Acylation (e.g., -NH-CO-CH₃) | Often improves potency by introducing new interaction points. Length and nature of the acyl chain are critical. | 2-Acylaminothiazole | Longer acyl chains (propanamido) showed improved antitumor activity over shorter ones (acetamido). | nih.gov |

| Schiff Base Formation (e.g., -N=CH-Ar) | Introduces a large, rigid extension that can probe hydrophobic pockets. Substituents on the aryl ring (Ar) are key. | N-Benzylidene-4-(4-bromophenyl)thiazol-2-amine | Electron-withdrawing groups (e.g., -Cl, -NO₂) on the benzylidene ring enhanced antimicrobial and anticancer activity. | nih.gov |

| Urea (B33335)/Thiourea (B124793) Formation (-NH-CO-NHR) | Adds multiple H-bond donors and acceptors, significantly altering solubility and binding. | 2-Ureidothiazole | Derivatives with an amide linker at this position showed superior antimycobacterial activity compared to urea or acylthiourea linkers. | nih.gov |

Correlation of Physico-chemical Properties with Biological Response

The biological response elicited by a molecule is not solely dependent on its structure but also on its bulk physicochemical properties (SPR). Properties such as lipophilicity (logP), electronic effects (pKa, Hammett constants), and steric parameters are critical for absorption, distribution, metabolism, and excretion (ADME), as well as for target interaction. researchgate.net

For thiazole derivatives, lipophilicity is a key parameter. A certain degree of lipophilicity is required for membrane permeation, but excessive lipophilicity can lead to poor solubility and non-specific binding. In studies of antiplasmodial 2-aminothiazoles, activity was found to be highest for compounds with hydrophobic, electron-withdrawing groups on an attached phenyl ring, indicating a direct correlation between these physicochemical properties and biological effect. nih.gov

The electronic properties of the substituents influence the pKa of the 2-amino group and the thiazole nitrogen, which in turn affects the molecule's charge state and its ability to participate in ionic or hydrogen bonding. The Hammett constant (σ) can be used to quantify the electron-donating or -withdrawing nature of substituents on the aryl rings, allowing for a quantitative structure-activity relationship (QSAR) to be developed.

| Physicochemical Property | Relevance to Biological Response | Potential Impact on 4-(4-bromophenoxymethyl)-1,3-thiazol-2-amine |

|---|---|---|

| Lipophilicity (logP) | Influences membrane permeability, solubility, and non-specific binding. | The bromophenyl group significantly increases lipophilicity, potentially enhancing cell penetration. |

| Electronic Effects (pKa) | Determines the ionization state at physiological pH, affecting receptor interaction and solubility. | The 2-amino group's basicity is modulated by the overall electronic nature of the scaffold, influencing its role as an H-bond donor or protonated cation. |

| Molecular Weight (MW) | Affects diffusion rates and conformity to drug-likeness guidelines (e.g., Lipinski's Rule of Five). | The parent compound has a moderate MW, providing a good starting point for further derivatization without becoming excessively large. |

| Hydrogen Bonding Capacity | Crucial for specific interactions with biological targets and for aqueous solubility. | The 2-amino group (donor) and the ether oxygen and thiazole nitrogen (acceptors) provide key sites for hydrogen bonding. |

Rational Design Principles for Optimizing this compound Analogues

Rational drug design utilizes the understanding of SAR and target structure to create more potent and selective compounds. For optimizing analogues of this compound, several principles can be applied. nih.govmdpi.com

Structure-Based Design: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode of the lead compound. nih.gov This allows for the design of new analogues with substituents that can form additional favorable interactions with the binding site, such as filling a hydrophobic pocket or forming a new hydrogen bond.

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar steric and electronic properties (a bioisostere). For example, the bromine atom could be replaced with a chlorine atom, a trifluoromethyl group (-CF₃), or a cyano group (-CN) to fine-tune the electronic and lipophilic properties of the molecule while maintaining a similar size.

Scaffold Hopping: This involves replacing the central thiazole core with a different heterocyclic system (e.g., oxazole, imidazole, or pyrazole) while retaining the key pharmacophoric substituents. researchgate.net This can lead to novel chemical series with different physicochemical properties and potentially new intellectual property.

Iterative Design Cycles Based on SAR Feedback

The optimization of a lead compound is not a linear process but an iterative cycle of design, synthesis, and testing. The SAR data obtained from an initial set of compounds provides crucial feedback that informs the design of the next generation of analogues.

An iterative cycle for optimizing this compound would proceed as follows:

Design: Based on initial SAR (e.g., the importance of the 2-amino group), design a small, focused library of new compounds. For example, a set of amides and ureas at the 2-amino position.

Synthesis: Synthesize the designed compounds.

Testing: Evaluate the biological activity of the new compounds in relevant assays.

Analysis: Analyze the results to expand the SAR. For instance, it might be found that amides with small, aliphatic groups are more active than those with bulky, aromatic groups.

Iteration: Use this new knowledge to design the next, more refined set of analogues, perhaps exploring different aliphatic chain lengths or branching. This cycle is repeated until a compound with the desired activity and property profile is identified. frontiersin.org

This systematic approach ensures that chemical space is explored efficiently and increases the probability of discovering a candidate with a superior biological profile.

Bioisosteric Replacement Strategies

Bioisosteric replacement is a key strategy in medicinal chemistry used to modify the physicochemical properties of a lead compound while retaining or enhancing its biological activity. For this compound, this approach can be applied to its three main structural components.

The 2-aminothiazole (B372263) moiety is a well-established pharmacophore in numerous clinically approved drugs. nih.govresearchgate.net Its primary amine group is a key site for hydrogen bonding interactions with biological targets. Bioisosteric replacement of the thiazole ring itself could involve other five-membered heterocycles known to be effective surrogates, such as oxazole, imidazole, or pyrazole (B372694). These changes can modulate the electronic properties and metabolic stability of the core. The amino group can also be replaced with other hydrogen-bonding functionalities like hydroxylamine (B1172632) or a small N-acyl group to fine-tune interaction strength and selectivity.

The phenoxymethyl (B101242) linker provides a specific spatial arrangement between the thiazole core and the peripheral phenyl ring. The ether oxygen is a potential hydrogen bond acceptor. Bioisosteric replacements for the ether linkage could include thioether (-S-), sulfoxide (B87167) (-SO-), sulfone (-SO2-), or an amide (-CONH- or -NHCO-) group. Each replacement would alter the geometry, flexibility, and polarity of the linker, thereby influencing the compound's binding affinity and pharmacokinetic properties.

The 4-bromophenyl group at the terminus of the molecule can be modified to explore the impact of halogen bonding and lipophilicity on activity. The bromine atom can be replaced with other halogens (Cl, F) or with bioisosteres such as a trifluoromethyl (-CF3) group, a cyano (-CN) group, or a small alkyl group like methyl (-CH3). These modifications can significantly affect the compound's lipophilicity, membrane permeability, and metabolic stability. Furthermore, the entire phenyl ring could be replaced with other aromatic or heteroaromatic systems, such as pyridine, pyrimidine, or thiophene (B33073), to explore different electronic and steric requirements for activity. nih.govmdpi.com

Below is a hypothetical data table illustrating potential bioisosteric replacements and their predicted impact on key properties, based on general principles of medicinal chemistry.

| Original Moiety | Bioisosteric Replacement | Potential Impact on Properties |

| 2-Aminothiazole | 2-Aminooxazole | May alter electronic distribution and hydrogen bonding capacity. |

| 2-Aminothiazole | 5-Amino-1,2,4-thiadiazole | Can change the vector of hydrogen bond donors/acceptors. mdpi.com |

| Phenoxymethyl Linker | Phenylthiomethyl Linker | Increases lipophilicity, may alter metabolic pathways. |

| Phenoxymethyl Linker | Phenylaminomethyl Linker | Introduces a hydrogen bond donor, potentially increasing target interactions. |

| 4-Bromophenyl | 4-Chlorophenyl | Reduces lipophilicity slightly, maintains halogen bonding potential. |

| 4-Bromophenyl | 4-Trifluoromethylphenyl | Increases lipophilicity and metabolic stability. |

| 4-Bromophenyl | Pyridin-4-yl | Introduces a basic nitrogen for potential salt formation and altered solubility. |

Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) is a powerful method for identifying novel lead compounds by screening small, low-molecular-weight chemical fragments for weak binding to a biological target. These initial hits are then grown or merged to create more potent molecules. nih.gov The structure of this compound can be deconstructed into several fragments that could hypothetically be identified and optimized through an FBDD campaign.

The core 2-aminothiazole fragment is a common starting point in FBDD due to its presence in many biologically active compounds and its synthetic tractability. nih.gov Screening a fragment library could identify 2-aminothiazole itself as a low-affinity binder to a target protein. Subsequent optimization would involve growing the fragment from the C4 position to explore adjacent binding pockets.

The 4-bromophenol (B116583) fragment could be another potential hit from a fragment screen, establishing an interaction within a hydrophobic pocket of the target, potentially involving halogen bonding.

The FBDD process for a molecule like this compound can be envisioned in a stepwise manner:

Fragment Screening: Identification of initial low-affinity fragments that bind to the target protein. For instance, 2-aminothiazole and 4-bromophenol could be identified as primary hits.

Fragment-to-Lead Evolution: The initial fragments are then optimized to improve their binding affinity. This can be achieved through:

Fragment Growing: Extending a fragment to pick up additional interactions. For example, elaborating the 2-aminothiazole fragment with a methyl linker at the C4 position to probe for nearby pockets.

Fragment Merging: Combining two or more fragments that bind to adjacent sites. If 2-aminothiazole and 4-bromophenol were found to bind in proximity, a linker could be designed to connect them, leading to a molecule with significantly higher affinity. nih.gov The phenoxymethyl linker in the target compound could be the result of such a merging strategy.

The following table illustrates a hypothetical fragment-based approach to the discovery of this compound.

| Fragment 1 | Fragment 2 | Linker Strategy | Resulting Compound |

| 2-Aminothiazole | 4-Bromophenol | Ether Linkage | This compound |

| 4-Methyl-1,3-thiazol-2-amine | 4-Bromophenol | Direct Ether Linkage | This compound |

| 2-Amino-4-(hydroxymethyl)-1,3-thiazole | 4-Bromobenzene | Ether Synthesis | This compound |

This systematic approach allows for the efficient exploration of chemical space and the rational design of potent and selective inhibitors. The modular nature of this compound makes it an ideal candidate for such fragment-based strategies.

Research on Biological Target Engagement and Mechanistic Pathways

Investigation of Specific Molecular Targets for Thiazole-Based Compounds

The thiazole (B1198619) scaffold is recognized as a versatile building block in medicinal chemistry, capable of interacting with various proteins and enzymes. nih.gov This structural feature allows for the development of targeted therapies by modifying substituents on the thiazole ring to enhance binding affinity and selectivity for specific biological molecules. nih.govresearchgate.net

Thiazole derivatives have demonstrated significant inhibitory activity against several key enzymes implicated in various diseases. The nitrogen atom in the thiazole ring often plays a crucial role by forming hydrogen bonds with the target enzyme. nih.gov

Cholinesterases (AChE/BuChE): Several studies have highlighted the potential of thiazole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the progression of Alzheimer's disease. mdpi.commdpi.com Benzimidazole-based thiazoles, for instance, have shown potent inhibitory activity, with some analogues exhibiting IC50 values in the low micromolar to nanomolar range, occasionally surpassing the potency of the standard drug Donepezil. mdpi.comresearchgate.net The structure-activity relationship (SAR) indicates that the nature, number, and position of substituents on the associated phenyl rings are primary determinants of inhibitory potential. mdpi.com For example, one of the most potent inhibitors identified in a series, compound 2i , showed an IC50 value of 0.028 µM against AChE, comparable to Donepezil. mdpi.com Generally, these derivatives exhibit weaker inhibition against BuChE. mdpi.comnih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Thiazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 2i | AChE | 0.028 | mdpi.com |

| Compound 2g | AChE | 0.031 | mdpi.com |

| Compound 2e | AChE | 0.040 | mdpi.com |

| Compound 2b | AChE | 0.056 | mdpi.com |

| Compound 2a | AChE | 0.063 | mdpi.com |

| Benzimidazole-thiazole analogue 21 | AChE | 0.10 | mdpi.com |

| Benzimidazole-thiazole analogue 21 | BuChE | 0.20 | mdpi.com |

| Benzylpiperidine-linked diarylthiazole E | AChE | 0.30 | acs.org |

| Benzofuranylthiazole derivative B | AChE | 3.85 | acs.org |

| Coumarylthiazole derivative D | AChE | 4.58 | acs.org |

| Benzofuranylthiazole derivative C | BuChE | 9.25 | acs.org |

| Compound 4e | AChE | 25.5 (µg/mL) | nih.gov |

This table is interactive. Click on the headers to sort the data.

COX/LOX Pathways: Thiazole and thiazolidinone derivatives have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade. nih.govexlibrisgroup.com Certain 5,6-diarylimidazo[2,1-b]thiazole derivatives have been identified as potent and selective inhibitors of the COX-2 enzyme. nih.gov The development of dual COX-2/5-LOX inhibitors is a significant area of research aimed at creating safer non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov A series of thiazole derivatives yielded a potent compound, 6l , with IC50 values of 0.09 µM for COX-2 and 0.38 µM for 5-LOX. nih.gov SAR analysis shows that bulky and lipophilic substituents, such as a bromo group at the para position of a phenyl ring, tend to increase COX-2 inhibitory activity. nih.govtandfonline.com

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of DNA precursors, making it a validated target for antimicrobial and anticancer therapies. researchgate.net Thiazole-containing compounds, including imidazo[2,1-b]thiazole (B1210989) derivatives, have been identified as effective DHFR inhibitors. researchgate.netnih.gov In one study, compounds 39 and 42 were found to be the most effective DHFR inhibitors, with IC50 values of 0.291 µM and 0.123 µM, respectively. nih.gov The hybridization of the thiazole scaffold with other heterocyclic moieties like pyrazole (B372694) and thiophene (B33073) has also been shown to effectively suppress the DHFR enzyme. nih.gov

Fibroblast Growth Factor Receptor 1 (FGFR1): FGFR1 is a tyrosine kinase that has become a validated target for cancer therapy. nih.gov Thiazole-based compounds have been developed as novel, ATP-competitive inhibitors of FGFR1. nih.gov These inhibitors, such as 2-aryl-5-methylthiazole analogues, have demonstrated potent antiproliferative activities, with IC50 values often in the low micromolar to nanomolar range. nih.gov For example, an indazole derivative, 9u , which can be considered a structural analogue in drug design, emerged as a highly potent FGFR1 inhibitor with an enzyme inhibitory IC50 of 3.3 nM. nih.gov

B-cell lymphoma 2 (Bcl-2): The anti-apoptotic Bcl-2 proteins are frequently overexpressed in tumors, making them a prime target for cancer therapy. Inhibition of Bcl-2 can trigger the natural process of apoptosis, halting tumor progression. Several thiazole-based scaffolds have been designed and evaluated as Bcl-2 inhibitors. mdpi.com One study found that certain derivatives showed potent activity against a Bcl-2 Jurkat cell line at concentrations ranging from 32-46 µM. Another potent compound, a 6-(2,4-dimethoxyphenyl) substituted analogue (5k ), exhibited selective IC50 values of 0.31–0.7 µM against Bcl-2-expressing cell lines. nih.gov Molecular docking studies suggest these compounds may function as inhibitors of the antiapoptotic protein Bcl-2. mdpi.com

Beyond enzyme inhibition, thiazole derivatives have been shown to interact with and modulate the function of various cell surface and intracellular receptors.

Cannabinoid Receptors: A series of N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamide derivatives demonstrated high affinity and selectivity for cannabinoid CB2 receptors, with Ki values in the picomolar to low nanomolar range. nih.gov These compounds acted as agonists and showed potential as anti-inflammatory agents without the psychiatric side effects associated with CB1 receptor activation. nih.gov

AMPA Receptors: Thiazole carboxamide derivatives have been identified as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for excitatory neurotransmission. mdpi.comnih.gov These compounds, acting as negative allosteric modulators, can inhibit AMPAR-mediated currents and alter receptor kinetics, such as deactivation and desensitization rates. mdpi.comresearchgate.net This modulation suggests a potential for these derivatives in treating neurological disorders characterized by excitotoxicity. mdpi.comnih.gov

A significant mechanism of action for many anticancer thiazole derivatives is the disruption of microtubule dynamics through inhibition of tubulin polymerization. nih.govmdpi.com Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. nih.gov

Numerous thiazole-containing compounds have been reported to inhibit tubulin polymerization, often by binding to the colchicine (B1669291) binding site on β-tubulin. nih.govfrontiersin.org This interaction prevents the formation of microtubule polymers, thereby blocking mitosis. nih.gov For example, a novel thiazole-naphthalene derivative, 5b , was found to be a potent inhibitor of tubulin polymerization with an IC50 value of 3.3 µM, which was more potent than the reference drug colchicine (IC50 = 9.1 μM). nih.gov Similarly, other 2,4-disubstituted thiazole derivatives have shown remarkable tubulin polymerization inhibition, with IC50 values as low as 2.00 µM. nih.gov

Table 2: Tubulin Polymerization Inhibitory Activity of Selected Thiazole Derivatives

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Compound 7c | 2.00 | nih.gov |

| Compound 9a | 2.38 | nih.gov |

| Compound 10a | 2.69 | frontiersin.org |

| Compound 5c | 2.95 | nih.gov |

| Compound 5b | 3.3 | nih.gov |

| Thiazole-chalcone derivative 2e | 7.78 | mdpi.com |

| Colchicine (Reference) | 9.1 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Elucidation of Intracellular Signaling Pathway Modulation by Thiazole Derivatives

The engagement of thiazole derivatives with their molecular targets often triggers a cascade of events that modulate intracellular signaling pathways. nih.gov These pathways are critical for cell processes like growth, proliferation, and survival, and their dysregulation is a hallmark of diseases like cancer. nih.gov

Research has shown that thiazole derivatives can inhibit key signaling pathways, including the PI3K/AKT/mTOR and NFkB pathways. nih.govresearchgate.net For instance, certain thiazole compounds have demonstrated the ability to suppress the PI3K/AKT/mTOR pathway, with some derivatives showing potent anticancer effects with IC50 values between 0.50–4.75 μM. nih.gov The modulation of these pathways can lead to the induction of apoptosis and cell cycle arrest. researchgate.net In some cases, thiazole derivatives have been observed to cause mitochondrial depolarization, a key event in the intrinsic apoptotic pathway. nih.gov

Research into Molecular Mechanisms of Action and Specificity

The anticancer activity of thiazole derivatives is attributed to a variety of molecular mechanisms. nih.govresearchgate.netdntb.gov.ua A primary mechanism is the induction of apoptosis, or programmed cell death. nih.govnih.gov This can be achieved through the inhibition of anti-apoptotic proteins like Bcl-2 or by disrupting critical cellular machinery. mdpi.comfrontiersin.org

Many thiazole-based compounds exert their effects by interfering with the cell cycle. nih.gov By inhibiting targets like tubulin or cyclin-dependent kinases (CDKs), these compounds can cause cells to arrest in specific phases of the cell cycle, most commonly the G2/M phase, preventing proliferation and leading to cell death. nih.govnih.gov For example, the tubulin inhibitor 5b was shown to arrest the cell cycle at the G2/M phase in MCF-7 cancer cells. nih.gov Another derivative, compound 4c , induced cell cycle arrest and increased the population of cells in the pre-G1 phase, indicative of apoptosis. mdpi.com

The specificity of these compounds is a critical aspect of ongoing research. By modifying the chemical structure, it is possible to design derivatives that selectively target proteins or enzymes that are overexpressed or mutated in cancer cells, thereby minimizing effects on normal, healthy cells. nih.gov For example, some Bcl-2 inhibitors show selective activity against Bcl-2-expressing cancer cell lines with limited impact on Bcl-2-negative cells. nih.gov

Advanced Research Methodologies and Techniques for Characterization and Evaluation

Spectroscopic Methods for Structural Elucidation of Synthesized Compounds (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic techniques are fundamental for the unambiguous determination of the molecular structure of newly synthesized compounds like 4-(4-bromophenoxymethyl)-1,3-thiazol-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for mapping the carbon-hydrogen framework of a molecule. For the title compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the bromophenoxy group, a singlet for the methylene (B1212753) (-CH₂-) protons of the oxymethyl bridge, a characteristic singlet for the proton at the 5-position of the thiazole (B1198619) ring, and a broad singlet for the amino (-NH₂) protons. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern on the phenyl ring.

Similarly, the ¹³C NMR spectrum would provide evidence for every unique carbon atom in the molecule, including the carbons of the bromophenyl ring, the methylene carbon, and the carbons of the thiazole ring. For the closely related compound, 4-(4-bromophenyl)-1,3-thiazol-2-amine, the following ¹³C NMR signals have been reported (in DMSO-d₆): δ 168.9 (C-2), 149.1 (C-4), 134.6, 131.8, 128.0, 120.6 (bromophenyl carbons), and 102.8 (C-5). The presence of the oxymethyl linker in the title compound would introduce an additional signal for the -CH₂- group and shift the signals of the thiazole C-4.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement. The mass spectrum would show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H stretching of the primary amine (around 3400-3200 cm⁻¹), C-H stretching of the aromatic and thiazole rings (around 3100-3000 cm⁻¹), C=N and C=C stretching of the thiazole and phenyl rings (in the 1650-1450 cm⁻¹ region), C-O-C stretching of the ether linkage, and the C-Br stretching frequency. For the analogue 4-(4-bromophenyl)-1,3-thiazol-2-amine, characteristic IR bands have been observed for N-H stretching, C-H skeletal vibrations, C=C skeletal structure, C-S, and C=N linkages of the thiazole nucleus, and C-Br stretching. nih.gov

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, HPLC)

Chromatographic methods are essential for monitoring the progress of a chemical reaction, assessing the purity of the final product, and for purification.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to check the purity of a compound and to determine the appropriate solvent system for column chromatography. For 2-aminothiazole (B372263) derivatives, TLC is routinely used with silica (B1680970) gel plates and visualized under UV light. isca.me The polarity of the solvent system would be optimized to achieve good separation of the product from any starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated chromatographic technique used for the final purity assessment of a synthesized compound. A reversed-phase HPLC method would likely be developed, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). doi.org The purity of this compound would be determined by the percentage of the peak area of the main compound in the chromatogram.

X-ray Crystallography of Thiazole-Target Complexes

X-ray crystallography is a powerful technique that can provide the three-dimensional structure of a molecule at atomic resolution. While no crystal structure is currently available for this compound itself, X-ray crystallography has been instrumental in understanding the structure of related 2-aminothiazole derivatives and how they bind to biological targets. nih.govaudreyli.com

For the general 2-aminothiazole scaffold, X-ray diffraction studies of co-crystals with target proteins (e.g., kinases, enzymes) can reveal the precise binding mode of the inhibitor. audreyli.com This information is invaluable for structure-based drug design, as it elucidates the key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for ligand binding and selectivity. Such studies have shown that the 2-amino group and the thiazole nitrogen are often involved in critical hydrogen bonding interactions with the protein's active site. audreyli.com

Advanced Biophysical Techniques for Ligand-Target Interaction Studies

To understand the mechanism of action of a potential drug molecule, it is crucial to study its interaction with its biological target. Several advanced biophysical techniques can be employed for this purpose for the general thiazole scaffold.

Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It can be used to determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction between a ligand like a thiazole derivative and its target protein.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that can monitor binding events in real-time. It provides kinetic data on the association and dissociation rates of the ligand-target complex, from which the binding affinity can be calculated.

NMR Spectroscopy: Ligand-observed and protein-observed NMR experiments can provide detailed information about the binding interface. Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify which parts of the ligand are in close proximity to the protein, even for weak interactions.

These biophysical techniques, while not yet reported specifically for this compound, are standard methods used in drug discovery to characterize the interactions of novel compounds with their biological targets and are highly applicable to this class of molecules. nih.gov

Future Directions and Translational Research Perspectives

Development of Next-Generation Analogues of 4-(4-bromophenoxymethyl)-1,3-thiazol-2-amine

The development of next-generation analogues of this compound is a key focus for enhancing therapeutic efficacy and overcoming potential limitations. Structure-activity relationship (SAR) studies are fundamental to this effort, providing insights into how modifications of the thiazole (B1198619) scaffold affect biological activity. bohrium.comnih.gov Research has shown that substitutions at various positions of the thiazole ring can significantly influence the pharmacological properties of the resulting compounds. analis.com.my

For 2-aminothiazole (B372263) derivatives, SAR studies have revealed that while the central thiazole moiety is often crucial for activity, the substituents at the N-2, C-4, and C-5 positions can be modified to fine-tune potency and selectivity. nih.govnih.gov For instance, the introduction of substituted benzoyl groups at the N-2 position of 2-aminothiazoles has been shown to dramatically improve antitubercular activity. nih.gov Conversely, modifications to the aryl ring at the C-4 position can also modulate biological effects. nih.gov

Future research will likely focus on synthesizing a diverse library of analogues by modifying the phenoxymethyl (B101242) side chain, substituting the bromine atom with other halogens or functional groups, and altering the amine group at the 2-position. These modifications aim to optimize target binding, improve pharmacokinetic profiles, and reduce potential off-target effects. researchgate.net The goal is to generate new molecules with enhanced potency and a better safety profile. researchgate.net

Table 1: Structure-Activity Relationship (SAR) Insights for 2-Aminothiazole Derivatives

| Position of Modification | General Observations from SAR Studies | Potential Impact on Activity |

|---|---|---|

| N-2 Position | Highly flexible and tolerant to a wide range of substituents, including aryl and acyl groups. nih.gov | Introduction of substituted benzoyl groups can significantly enhance antitubercular activity. nih.gov |

| C-4 Position | The nature of the substituent at this position is often critical for target recognition and binding. nih.gov | Modifications can influence potency and selectivity; for some targets, a 2-pyridyl moiety is intolerant to change. nih.gov |

| C-5 Position | Introduction of appropriately sized substituents can improve inhibitory activity and selectivity for certain enzymes. nih.gov | Bulky or hydrophilic substituents at this position can decrease or abolish inhibitory activity against some targets. nih.gov |

| Thiazole Ring | The core heterocyclic structure is often essential for the compound's primary biological activity. nih.gov | Alterations to the heteroatoms within the ring can lead to a loss of activity. nih.gov |

Exploration of Novel Biological Targets and Therapeutic Areas for Thiazole Scaffolds

The thiazole scaffold is a versatile pharmacophore present in numerous biologically active compounds, demonstrating a wide spectrum of pharmacological activities. bohrium.comresearchgate.netnih.gov Thiazole derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic agents. nih.govwisdomlib.orgfabad.org.tr This diversity of action stems from the ability of the thiazole ring to interact with a wide array of biological targets. nih.gov

Current research is focused on exploring novel applications for thiazole-based compounds beyond their established roles. For example, some thiazole derivatives have shown promise as inhibitors of cancer cell migration and invasion, a key process in metastasis. nih.gov Others are being investigated as inhibitors of enzymes like acetylcholinesterase, which is a target in the treatment of Alzheimer's disease. nih.gov

The broad therapeutic potential of this class of compounds suggests that this compound and its analogues could be repurposed or further developed for new indications. Future studies will likely involve high-throughput screening against a wide range of biological targets to identify new mechanisms of action and therapeutic opportunities. nih.gov The exploration of thiazole derivatives as multi-target agents is also a promising avenue of research. jetir.org

Integration of Artificial Intelligence and Machine Learning in Thiazole Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of novel thiazole compounds is no exception. These computational tools can accelerate the identification of promising drug candidates by predicting their biological activity and physicochemical properties. nih.govresearchgate.net

Molecular docking simulations, a key computational technique, can be used to predict the binding affinity and interaction patterns of thiazole derivatives with their biological targets. ijirt.orgmdpi.com This provides valuable insights into the mechanism of action at a molecular level and can guide the rational design of more effective inhibitors. ijirt.org For instance, computational analysis can help identify specific functional groups and molecular motifs that are critical for enhancing binding affinity and specificity to target enzymes. ijirt.org

Challenges and Opportunities in the Academic Research of Thiazole-Based Compounds

The academic research of thiazole-based compounds presents both challenges and significant opportunities. One of the primary challenges lies in the synthesis of complex, multi-substituted thiazole derivatives. benthamdirect.comacs.org While numerous synthetic methods exist, the development of efficient, high-yield, and environmentally friendly synthetic routes remains an active area of investigation. benthamdirect.com

Despite these synthetic hurdles, the field is ripe with opportunities. The vast chemical space of thiazole derivatives remains largely unexplored, offering fertile ground for the discovery of novel compounds with unique biological activities. researchgate.net The structural versatility of the thiazole ring allows for its incorporation into a wide range of molecular architectures, including hybrid molecules that combine the thiazole scaffold with other pharmacophores to create multi-target agents. researchgate.net

Furthermore, there is a growing need for new therapeutic agents to combat drug resistance in cancer and infectious diseases, and thiazole derivatives represent a promising class of compounds to address this challenge. researchgate.net Academic research plays a crucial role in elucidating the fundamental mechanisms of action of these compounds and identifying novel biological targets, thereby laying the groundwork for future drug development efforts. nih.gov

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products